molecular formula C13H19BrN2O2 B6641356 4-bromo-N-[4-(hydroxymethyl)cyclohexyl]-1-methylpyrrole-2-carboxamide

4-bromo-N-[4-(hydroxymethyl)cyclohexyl]-1-methylpyrrole-2-carboxamide

カタログ番号 B6641356
分子量: 315.21 g/mol
InChIキー: WBCYDSNSWOTQIJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-bromo-N-[4-(hydroxymethyl)cyclohexyl]-1-methylpyrrole-2-carboxamide, also known as BRL-15572, is a potent and selective inhibitor of the fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down fatty acid amides, which are endogenous signaling molecules that regulate pain, inflammation, and other physiological processes. Inhibition of FAAH has been shown to have analgesic, anti-inflammatory, and anxiolytic effects, making BRL-15572 a promising candidate for the treatment of various diseases.

作用機序

4-bromo-N-[4-(hydroxymethyl)cyclohexyl]-1-methylpyrrole-2-carboxamide inhibits FAAH, which leads to an increase in the levels of endogenous fatty acid amides, such as anandamide and oleoylethanolamide. These fatty acid amides activate cannabinoid receptors and other receptors, leading to the analgesic, anti-inflammatory, and anxiolytic effects observed with 4-bromo-N-[4-(hydroxymethyl)cyclohexyl]-1-methylpyrrole-2-carboxamide treatment.
Biochemical and Physiological Effects:
4-bromo-N-[4-(hydroxymethyl)cyclohexyl]-1-methylpyrrole-2-carboxamide has been shown to increase the levels of endogenous fatty acid amides in various tissues, including the brain, spinal cord, and peripheral tissues. This leads to activation of cannabinoid receptors and other receptors, resulting in the observed analgesic, anti-inflammatory, and anxiolytic effects. 4-bromo-N-[4-(hydroxymethyl)cyclohexyl]-1-methylpyrrole-2-carboxamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

実験室実験の利点と制限

One advantage of using 4-bromo-N-[4-(hydroxymethyl)cyclohexyl]-1-methylpyrrole-2-carboxamide in lab experiments is its high potency and selectivity for FAAH inhibition. This allows for precise modulation of endogenous fatty acid amide levels without affecting other signaling pathways. However, 4-bromo-N-[4-(hydroxymethyl)cyclohexyl]-1-methylpyrrole-2-carboxamide has limited solubility in aqueous solutions, which can make dosing and administration challenging in some experiments.

将来の方向性

There are several potential future directions for research on 4-bromo-N-[4-(hydroxymethyl)cyclohexyl]-1-methylpyrrole-2-carboxamide. One area of interest is its potential therapeutic applications in various diseases, such as chronic pain, inflammation, and anxiety disorders. Additionally, there is a need for further studies on the pharmacokinetics and safety of 4-bromo-N-[4-(hydroxymethyl)cyclohexyl]-1-methylpyrrole-2-carboxamide in humans. Finally, there is a need for the development of more potent and selective FAAH inhibitors with improved solubility and pharmacokinetic properties.

合成法

4-bromo-N-[4-(hydroxymethyl)cyclohexyl]-1-methylpyrrole-2-carboxamide was first synthesized by researchers at GlaxoSmithKline using a multi-step synthesis process. The synthesis involved the reaction of 4-bromo-2-cyanopyrrole with cyclohexylmagnesium bromide to form 4-bromo-N-cyclohexylpyrrole-2-carboxamide. This intermediate was then reacted with formaldehyde and sodium borohydride to form 4-bromo-N-[4-(hydroxymethyl)cyclohexyl]pyrrole-2-carboxamide. Finally, the hydroxymethyl group was protected with a tert-butyldimethylsilyl group, and the methyl group was introduced using iodomethane to form the final product, 4-bromo-N-[4-(hydroxymethyl)cyclohexyl]-1-methylpyrrole-2-carboxamide.

科学的研究の応用

4-bromo-N-[4-(hydroxymethyl)cyclohexyl]-1-methylpyrrole-2-carboxamide has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to have analgesic effects in various pain models, including inflammatory pain, neuropathic pain, and cancer pain. It has also been shown to have anti-inflammatory effects in models of acute and chronic inflammation. Additionally, 4-bromo-N-[4-(hydroxymethyl)cyclohexyl]-1-methylpyrrole-2-carboxamide has been shown to have anxiolytic effects in models of anxiety.

特性

IUPAC Name

4-bromo-N-[4-(hydroxymethyl)cyclohexyl]-1-methylpyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O2/c1-16-7-10(14)6-12(16)13(18)15-11-4-2-9(8-17)3-5-11/h6-7,9,11,17H,2-5,8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBCYDSNSWOTQIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)NC2CCC(CC2)CO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-[4-(hydroxymethyl)cyclohexyl]-1-methylpyrrole-2-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。